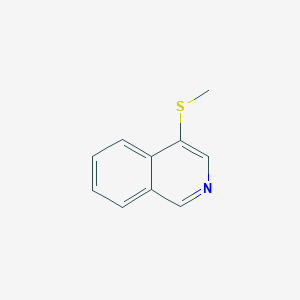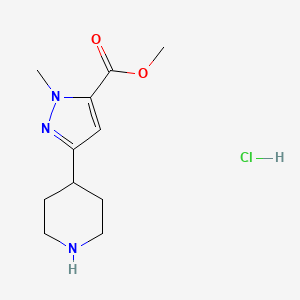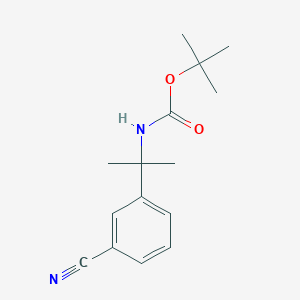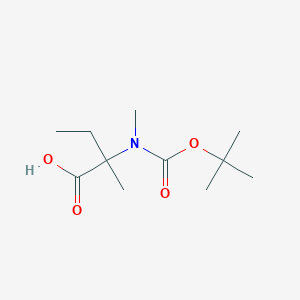
N1-methylcyclopentane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-methylcyclopentane-1,3-diamine is an organic compound with the molecular formula C6H14N2 It is a derivative of cyclopentane-1,3-diamine, where one of the hydrogen atoms on the nitrogen is replaced by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-methylcyclopentane-1,3-diamine can be achieved through several methods. One common approach involves the Piancatelli rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, followed by isomerization to cyclopentane-1,3-dione using a ruthenium Shvo catalyst. The cyclopentane-1,3-dione is then converted to cyclopentane-1,3-dioxime, which undergoes mild oxime hydrogenation over rhodium on carbon to yield cyclopentane-1,3-diamine. The final step involves methylation of the amine group to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N1-methylcyclopentane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopentane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N1-methylcyclopentane-1,3-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-methylcyclopentane-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane-1,3-diamine: The parent compound without the methyl group.
N1-ethylcyclopentane-1,3-diamine: A similar compound with an ethyl group instead of a methyl group.
N1-methylcyclohexane-1,3-diamine: A similar compound with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
N1-methylcyclopentane-1,3-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methyl group can influence its reactivity and binding affinity, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
Molecular Formula |
C6H14N2 |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
3-N-methylcyclopentane-1,3-diamine |
InChI |
InChI=1S/C6H14N2/c1-8-6-3-2-5(7)4-6/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
UVRACRXTNOLTMJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.4]octan-2-yl}ethan-1-one](/img/structure/B13515350.png)
![methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate](/img/structure/B13515353.png)
![2,2-Difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13515356.png)
![4-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride](/img/structure/B13515363.png)
![1-{5,8-Dioxaspiro[3.5]nonan-2-yl}methanamine hydrochloride](/img/structure/B13515369.png)
![2,7-Diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B13515374.png)
![methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride](/img/structure/B13515412.png)



amino}-2,2-difluoropropanoate](/img/structure/B13515419.png)

![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carbonitrile](/img/structure/B13515428.png)
